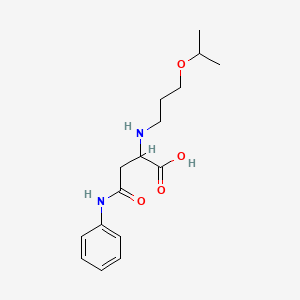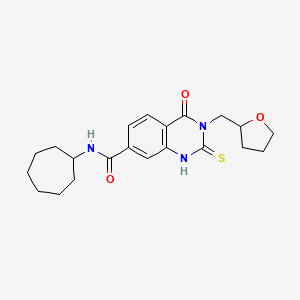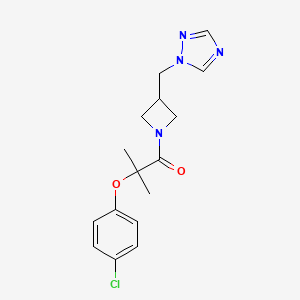![molecular formula C9H16N2O3S B2454318 5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034377-70-1](/img/structure/B2454318.png)
5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[221]heptane is a bicyclic compound featuring a unique structure that includes a pyrrolidine ring, a sulfonyl group, and an oxa-azabicycloheptane framework
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit inhibitory activity against egfr wt, egfr l858r, and vegfr-2 . These targets play crucial roles in cell signaling pathways, particularly those involved in cell proliferation and survival.
Mode of Action
It is suggested that it may act by blocking central cholinergic receptors, thus balancing cholinergic and dopaminergic activity in the basal ganglia . This balance is crucial for normal motor function and could potentially be exploited for therapeutic purposes.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of EGFR can disrupt the MAPK signaling pathway, leading to decreased cell proliferation . Additionally, the compound has been found to decrease Bcl-2 protein and activate pro-apoptotic genes Bax and P53, suggesting involvement in the apoptosis pathway .
Pharmacokinetics
In silico admet prediction for a similar compound indicated that it obeys the lipinski rule of five and the veber rule, with no pains alarms and moderately soluble properties . These properties suggest good bioavailability, but further studies are needed to confirm this.
Result of Action
The compound has been found to exhibit anti-proliferative activity and induce apoptosis in vitro . It has shown significant inhibitory effects against several human cancer cell lines, with more sensitivity to MCF-7 . Furthermore, it has been observed to arrest and inhibit the growth of MCF-7 cells in the S phase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the reaction conditions and employing continuous flow techniques to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[22
Comparison with Similar Compounds
Similar Compounds
5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane: This compound is similar in structure but contains a sulfur atom instead of an oxygen atom.
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic framework but differ in the functional groups attached.
Uniqueness
5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to its combination of a pyrrolidine ring, a sulfonyl group, and an oxa-azabicycloheptane structure. This unique arrangement imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
5-pyrrolidin-1-ylsulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S/c12-15(13,10-3-1-2-4-10)11-6-9-5-8(11)7-14-9/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZHKPCMZZJQMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CC3CC2CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
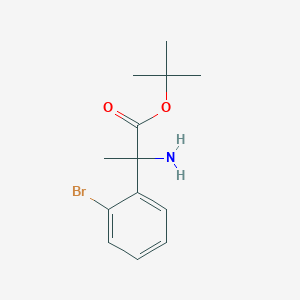
![N-[cyano(2,4-difluorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2454236.png)
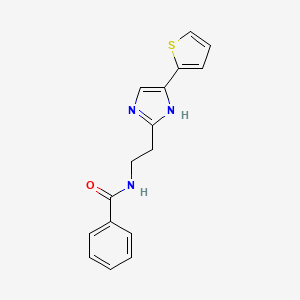
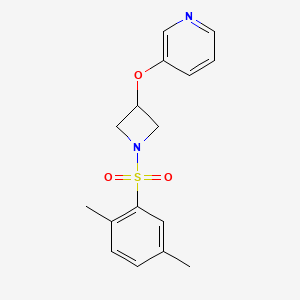

![2-{2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2454243.png)
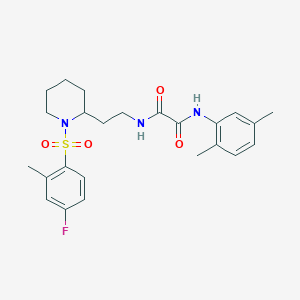
![8-[3-(dimethylamino)propylamino]-13-(4-methylphenyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B2454247.png)
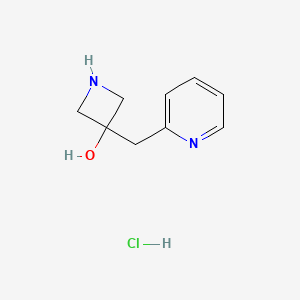
![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B2454250.png)
![N-(2,4-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2454252.png)
